2-Oxo-1,2-dihydroquinoline-6-carbonitrile
Overview
Description
2-Oxo-1,2-dihydroquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-6-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
This compound acts as a potent inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse conductivity .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, it disrupts the normal hydrolysis of acetylcholine into choline and acetic acid . This leads to an increased level of acetylcholine in the synaptic cleft, which can counteract the compromised conductivity of nerve impulses seen in conditions like Alzheimer’s disease .
Pharmacokinetics
Its molecular weight of 17017 suggests that it may have favorable absorption and distribution properties
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can potentially improve cognition and memory . In Alzheimer’s disease models, compounds with similar action have shown promising results in recovery from dementia symptoms .
Biochemical Analysis
Biochemical Properties
2-Oxo-1,2-dihydroquinoline-6-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for treating neurological disorders such as Alzheimer’s disease . Additionally, this compound interacts with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission . By modulating acetylcholine levels, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. For example, increased acetylcholine levels can enhance synaptic transmission and improve cognitive function . Furthermore, this compound may affect other signaling pathways, contributing to its diverse cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase. This compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form, potentially altering the compound’s activity and interactions with biomolecules. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function and enhanced neurotransmission . Higher doses may lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound may undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s overall efficacy and safety. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its activity and effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, this compound may accumulate in certain cellular compartments, influencing its activity and interactions with biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the synaptic cleft can enhance its interaction with acetylcholinesterase and other neurotransmission-related proteins . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoline-6-carbonitrile typically involves cyclization reactions. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. Modifications of the Skraup reaction, such as the Combes, Knorr, Doebner, and Friedlander reactions, can also be employed .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow chemistry and metal-catalyzed reactions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Silver nitrate in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Oxo-1,2-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 2-Hydroxyquinoline
Uniqueness
2-Oxo-1,2-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a unique combination of enzyme inhibition, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
2-oxo-1H-quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXORYMJWFSZLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457890 | |
Record name | 6-Cyano-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63124-11-8 | |
Record name | 6-Cyano-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2-dihydroquinoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.